N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Overview
Description
Scientific Research Applications
Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, to obtain 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).
Synthesis and Characterization of Platinum(II) Dithiocarbimato Complexes : The reaction of 4-fluorobenzenesulfonamide with other chemicals resulted in the formation of complex anions, which were characterized by X-ray crystallography (Amim et al., 2008).
Study of Carbonic Anhydrase Inhibitor Complexes : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases was investigated through various spectroscopic techniques, revealing insights into enzyme-inhibitor interactions (Dugad & Gerig, 1988).
Development of Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. This research has led to the identification of potent and orally active COX-2 inhibitors for clinical trials (Hashimoto et al., 2002).
Investigation of Cyclooxygenase Isozyme Inhibitors : N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides were evaluated as selective COX-2 inhibitors. Some compounds showed potent in vitro COX-2 inhibitory activity and high selectivity, though their in vivo anti-inflammatory effectiveness varied (Chen, Rao, & Knaus, 2005).
Role in Cognitive Enhancement : N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (FR121196), a cognitive enhancer derivative of piperazine, was shown to augment hippocampal long-term potentiation in studies, indicating its potential in enhancing cognitive functions (Matsuoka, Yamaguchi, & Satoh, 1993).
Antidementia Drug Research : FR121196 was also found to ameliorate memory deficits in rats in various experimental models, suggesting its potential as an antidementia drug (Yamazaki et al., 1995).
Future Directions
properties
IUPAC Name |
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNAQJHXPMLPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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